molecular formula C17H14N6O2S2 B3008012 2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(thiazol-2-yl)acetamide CAS No. 852376-72-8

2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(thiazol-2-yl)acetamide

Cat. No. B3008012
CAS RN: 852376-72-8
M. Wt: 398.46
InChI Key: HGFBFSBLVXGXAN-UHFFFAOYSA-N
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Description

Compounds with the [1,2,4]triazolo[4,3-b]pyridazine core have been studied for their DNA intercalation activities as anticancer agents . They have been designed, synthesized and evaluated against HepG2, HCT-116 and MCF-7 cells .


Molecular Structure Analysis

The molecular structure of these compounds often involves a nearly orthogonal methoxyphenyl group, which disrupts the ability of the radical to form columns of π-stacked molecules typically observed in organic radicals with extended π-conjugated aromatic frameworks .


Chemical Reactions Analysis

The thermal stabilities of these compounds were investigated by determining the lowest bond dissociation energies (BDE), where a positive correlation between the stability of the molecules and the lowest BDE values is observed .


Physical And Chemical Properties Analysis

These compounds exhibit superior thermostability . The energetic salts also exhibit remarkable thermal stabilities as well as low impact and friction sensitivities .

Scientific Research Applications

Synthesis and Structural Analysis

  • Researchers have developed methods for synthesizing various acetamides, including those related to the compound , highlighting the importance of [1,2,4]triazolo[4,3-b]pyridazine derivatives in medicinal chemistry due to their varied biological properties (Karpina et al., 2019).
  • Another study focused on the synthesis of 6-Chloro-3-[(4-chloro-3-methylphenoxy)methyl][1,2,4]triazolo[4,3-b]pyridazine, elucidating its structure through various spectroscopic techniques and density functional theory calculations (Sallam et al., 2021).

Biological Assessment and Pharmacological Activity

  • A modification of a related compound, N-(6-(2-methoxy-3-(4-fluorophenylsulfonamido)pyridin-5-yl)-[1,2,4]triazolo[1,5-a]pyridin-2-yl)acetamide, demonstrated significant anticancer effects and lower toxicity when the acetamide group was replaced with an alkylurea moiety (Wang et al., 2015).

Insecticidal Applications

  • Some derivatives have been synthesized for use as insecticidal agents, demonstrating effectiveness against certain pests (Fadda et al., 2017).

Anticancer and Antimicrobial Activities

  • Compounds based on [1,2,4]triazolo[4,3-b]pyridazine derivatives have shown promising results in inhibiting cancer cell lines and demonstrating antimicrobial properties in various studies (Kumar et al., 2019).

Potential as COX Inhibitors

  • Some derivatives, particularly those with a 4-methoxyphenyl group, exhibited strong inhibitory activity on the COX-2 enzyme, suggesting potential therapeutic applications in inflammation and pain management (Ertas et al., 2022).

Future Directions

These compounds may be useful as a template for future design, optimization, and investigation to produce more potent anticancer analogs . The fused-triazole backbone with two C-amino groups as substituents is shown to be a promising building block for construction of very thermally stable energetic materials .

properties

IUPAC Name

2-[[3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]-N-(1,3-thiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N6O2S2/c1-25-12-4-2-11(3-5-12)16-21-20-13-6-7-15(22-23(13)16)27-10-14(24)19-17-18-8-9-26-17/h2-9H,10H2,1H3,(H,18,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGFBFSBLVXGXAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NN=C3N2N=C(C=C3)SCC(=O)NC4=NC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N6O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(thiazol-2-yl)acetamide

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